
4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid is a furan derivative, which is a class of heterocyclic organic compounds with a wide range of applications in pharmaceutical and polymer industries. Furan carboxylic acids, in particular, are promising biobased building blocks due to their potential utility in various chemical syntheses and biological activities.
Synthesis Analysis
The synthesis of furan carboxylic acids can be achieved through various methods. One such method involves a one-pot enzyme cascade system, which utilizes galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) . Another approach is the one-pot multicomponent reaction, such as the PTSA catalyzed Biginelli reaction, which has been used to synthesize related furan compounds .
Molecular Structure Analysis
The molecular structure of furan derivatives can be confirmed through various spectroscopic techniques. For instance, the structure of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound similar to the one of interest, was confirmed using FTIR, HRESI-MS, 1D-, and 2D NMR . These techniques are essential for verifying the chemical structure of synthesized compounds.
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes leads to the formation of a new aromatic nucleus, producing furan and phenol products . The mechanisms of these reactions can be complex and are subject to ongoing research to fully understand the pathways involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids and their derivatives are influenced by their molecular structure. These properties are crucial for their application in different industries. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives exhibit biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects against bacteria . The specific properties of 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid would likely be influenced by the methoxy and methyl groups attached to the furan ring.
Scientific Research Applications
Mechanistic Studies in Furan Formation
The interaction of chromium carbene complexes with acetylenes, specifically focusing on [(2-furyl)methoxymethylene]pentacarbonylchromium and its reaction with acetylenes, has been studied to understand the formation of furan and phenol products. This research offers insights into the mechanisms underlying furan formation, providing a foundation for further exploration of furan derivatives and their applications in various scientific fields (J. Mccallum, F.-A. Kunng, S. Gilbertson, W. Wulff, 1988).
Bioactivities of Furan-2-Carboxylic Acids
Research on the roots of Nicotiana tabacum has led to the discovery of new furan-2-carboxylic acids with significant anti-tobacco mosaic virus (TMV) and cytotoxic activities. These compounds showcase the potential of furan derivatives in the development of antiviral and anticancer agents, highlighting the importance of furan-2-carboxylic acids in medicinal chemistry and pharmacology (Yu-Ping Wu, Guang-Hui Kong, Wei Li, Ling Ye, D. Tang, Fengmei Zhang, P. He, Zhi-hua Liu, Qinpeng Shen, Z. Xia, Chunbo Liu, 2018).
Renewable PET Production
The synthesis of biobased terephthalic acid precursors through the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, catalyzed by Lewis acid molecular sieves, presents a sustainable route to renewable polyethylene terephthalate (PET). This research contributes to the development of eco-friendly plastic materials by utilizing renewable resources, thereby reducing reliance on fossil fuels (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).
Enzymatic Oxidation for Polymer Production
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) represents a breakthrough in the synthesis of biobased polymers. FDCA is a promising monomer for the production of polyesters and polyamides, offering a sustainable alternative to petroleum-based products. This enzymatic process, which operates under mild conditions, demonstrates the potential of biocatalysis in industrial chemistry and polymer science (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014).
Future Directions
properties
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-9-10(7-13(19-9)14(15)16)8-18-12-6-4-3-5-11(12)17-2/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWFWXJLCMOJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

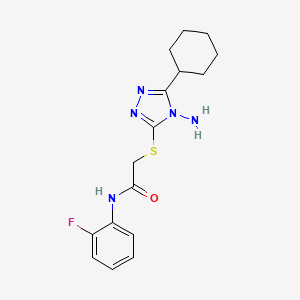
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)
![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)
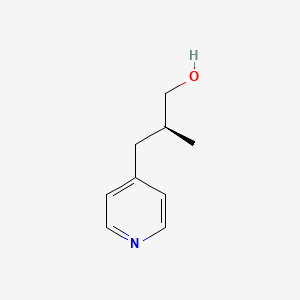
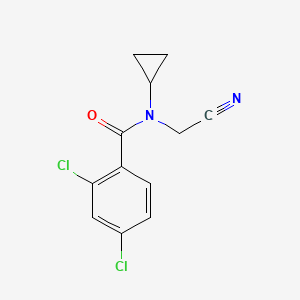
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)

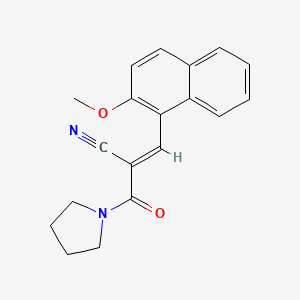
![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)
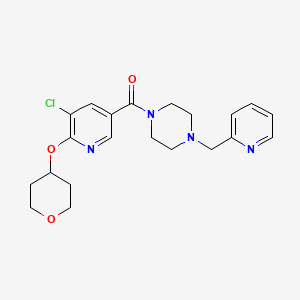
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)